6-Amino-2-fluoronicotinic acid
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Description
6-Amino-2-fluoronicotinic acid is a chemical compound . It is a derivative of nicotinic acid, which is an important food supplement used to treat pellagra, a vitamin B3 deficiency disease . It is also used as a molecular scaffold to synthesize tracers for positron emission tomography, for visualizing and measuring changes in metabolic processes .
Molecular Structure Analysis
The molecular structure of 6-Amino-2-fluoronicotinic acid is C6H5FN2O2 . The analysis of protein secondary structure from FTIR spectra usually relies on the absorbance in the amide I–amide II region of the spectrum . It assumes that the absorbance in this spectral region, i.e., roughly 1700–1500 cm−1, is solely arising from amide contributions .Scientific Research Applications
Fluorescence Research
Field
Application
6-Amino-2-fluoronicotinic acid could potentially be used in fluorescence research. Fluorescent amino acids, such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe), are widely used to detect functional groups and ions . They undergo π–π transition under excitation with light of a particular wavelength, releasing a large number of photons, which produce fluorescence .
Methods
The methods involve using these fluorescent amino acids as building units to enhance the fluorescence properties of other molecules .
Results
This has expanded research in the field of biochemistry, breaking original limitations and connecting different fields to complement each other .
Herbicidal Use
Field
Application
2-Amino-6-fluoronicotinic acids and its derivatives have been used as herbicides .
Methods
These compounds are used in herbicidal compositions for the control of wild oats in wheat .
Results
The results of this application are not specified in the source .
Positron Emission Tomography (PET)
Field
Application
6-Fluoronicotinic acid is applied as a molecular scaffold to synthesize tracers for positron emission tomography .
Methods
The methods involve using the compound to visualize and measure changes in metabolic processes .
Results
Structural Modification of Natural Products
Field
Medicinal and Pharmaceutical Chemistry
Application
Amino acids, including 6-Amino-2-fluoronicotinic acid, can be used in the structural modification of natural products . Natural products and their derivatives are important sources for drug discovery; however, they usually have poor solubility and low activity and require structural modification .
Methods
The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
Results
This application provides a theoretical basis for the structural modification of natural products in the future .
Fluorescent Amino Acids Research
Application
6-Amino-2-fluoronicotinic acid could potentially be used in research on fluorescent amino acids . Peptide-based fluorescence technology has expanded the research in the field of biochemistry .
Results
Automated Synthesis of PSMA-Ligand Derivative
Field
Application
6-Fluoronicotinic acid is used in the automated synthesis of the PSMA-ligand derivative [18F]DCFPyL . This ligand targets the prostate specific membrane antigen (PSMA), which is useful in the detection of cancer .
Methods
The synthesis is completed in two steps and is fully automated . The process involves the use of solid phase extraction purification on the GE FASTlab™ platform .
Results
The end of synthesis yield can be as high as 37% . This methodology is amenable to automation with a diverse set of synthesis modules, and it should generalize for production of a broad spectrum of biomolecule-based radiotracers for use in PET imaging .
Pharmaceutical Intermediate
Field
Application
6-Amino-2-fluoronicotinic acid is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two or more other chemicals .
Methods
The specific methods of application are not specified in the source .
properties
IUPAC Name |
6-amino-2-fluoropyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKWNZIHQRGLST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-fluoronicotinic acid |
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